Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C13H10BrF3O3 and a molecular weight of 351.13 . It’s used for proteomics research .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and is paired with a Matteson–CH2– homologation . This allows for formal anti-Markovnikov alkene hydromethylation .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions . For example, they can undergo catalytic protodeboronation, a process that is not well developed . This reaction is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Biological Activities and Therapeutic Potentials
Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is part of the 1,8-naphthyridine derivatives, compounds that have garnered attention for their diverse biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, highlighting their potential as therapeutic agents. Moreover, they have shown promise in neurological disorders, such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, and various other pharmacological and inhibitory activities, making them a significant focus in medicinal chemistry and drug development research (Madaan et al., 2015).
Environmental and Analytical Chemistry
Beyond the realm of biomedicine, research into related compounds has implications for environmental and analytical chemistry. Ethyl carbamate (urethane), for example, is scrutinized for its genotoxic and carcinogenic properties across various species. While not directly linked to this compound, the study of ethyl carbamate's behavior and effects informs broader chemical safety and regulatory practices. It underscores the importance of understanding compound interactions and transformations in environmental and biological contexts, an area where naphthyridine derivatives could also be relevant (Weber & Sharypov, 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to target key cell-division proteins such as filamentous temperature-sensitive mutant z (ftsz), which is recognized as an important target for antibacterial drug discovery .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. This could suggest that Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate may also be involved in similar biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This could suggest a broad spectrum of potential effects for this compound.
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This could suggest that the action of this compound may also be influenced by similar environmental factors.
Future Directions
Properties
IUPAC Name |
ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2O2/c1-2-20-11(19)8-4-6-3-7(13)5-17-10(6)18-9(8)12(14,15)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQCBVCTYBFCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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